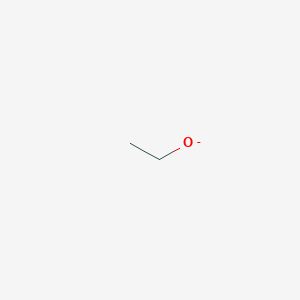
Ethanolate
描述
Ethoxide is an organic anion that is the conjugate base of ethanol. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of an ethanol.
科学研究应用
Pharmaceutical Applications
Ethanolate plays a significant role in the pharmaceutical industry, particularly in drug formulation and development.
Drug Formulation
This compound derivatives are often used in the formulation of medications. For instance, Darunavir this compound is a prominent antiretroviral drug used in the treatment of HIV. Its this compound form enhances solubility and bioavailability compared to its parent compound .
Stability Studies
Stability studies of this compound compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. Research has shown that forced degradation studies on drugs like efonidipine HCl this compound can reveal insights into their stability under various conditions (e.g., hydrolytic, oxidative) and help optimize formulation strategies .
| Drug | This compound Form | Application |
|---|---|---|
| Darunavir | Darunavir this compound | Antiretroviral therapy |
| Efonidipine HCl | Efonidipine HCl this compound | Antihypertensive medication |
Catalytic Processes
Ethanol and its derivatives, including this compound, are increasingly being explored in catalytic processes for biofuel production.
Biofuel Production
Recent advances highlight the use of this compound in biorefinery concepts to produce biofuels. For example, integrating ethanol-assisted liquefaction with microalgae fermentation has been shown to enhance lipid extraction and biodiesel yield significantly . This process demonstrates the potential of this compound as a catalyst in sustainable energy production.
Catalytic Efficiency
The catalytic efficiency of this compound can be attributed to its ability to facilitate reactions under mild conditions, making it an attractive option for green chemistry applications. Studies indicate that this compound can improve reaction rates while minimizing by-products, thus enhancing overall yield .
Environmental Applications
This compound compounds are also being investigated for their environmental applications, particularly in waste treatment and pollution control.
Wastewater Treatment
Research indicates that this compound can be effective in treating wastewater by promoting the breakdown of organic pollutants through biochemical processes. The presence of this compound enhances microbial activity, leading to improved degradation rates of contaminants .
Soil Remediation
Ethanol-based compounds have been employed in soil remediation efforts to mitigate the effects of hazardous waste. Their ability to solubilize contaminants allows for easier extraction and degradation by microorganisms present in the soil .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Efonidipine HCl this compound Study : A study focused on assessing the stability and degradation pathways of efonidipine HCl this compound under forced conditions provided valuable insights into its formulation challenges and stability enhancements .
- Biofuel Production from Microalgae : A biorefinery project demonstrated that using this compound during microalgae fermentation significantly increased biodiesel yields, showcasing its effectiveness as a catalyst .
- Wastewater Treatment Efficacy : A field study on wastewater treatment revealed that incorporating this compound into treatment protocols led to a 30% increase in pollutant degradation rates compared to traditional methods .
属性
CAS 编号 |
16331-64-9 |
|---|---|
分子式 |
C2H5O- |
分子量 |
45.06 g/mol |
IUPAC 名称 |
ethanolate |
InChI |
InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |
InChI 键 |
HHFAWKCIHAUFRX-UHFFFAOYSA-N |
SMILES |
CC[O-] |
规范 SMILES |
CC[O-] |
Key on ui other cas no. |
16331-64-9 |
同义词 |
1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













